(2S)-1-amino-2-phenylpropan-2-ol
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Overview
Description
(2S)-1-amino-2-phenylpropan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-amino-2-phenylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-amino-1-phenylpropan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-1-amino-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: (2S)-2-amino-1-phenylpropan-1-one.
Reduction: (2S)-1-amino-2-phenylpropan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-amino-2-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-amino-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2S)-2-amino-1-phenylpropan-1-one
- (2S)-2-amino-1-phenyl-1-propanone hydrochloride
- (2S)-2-amino-3-phenylpropane-1,1-diol
Comparison: (2S)-1-amino-2-phenylpropan-2-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets. Compared to its analogs, this compound offers distinct advantages in terms of reactivity and versatility in synthetic and research applications.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2S)-1-amino-2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m1/s1 |
InChI Key |
BDNDQOCRJGGSJO-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](CN)(C1=CC=CC=C1)O |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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